molecular formula C16H18F3N3O2S B2890674 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034603-44-4

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2890674
CAS No.: 2034603-44-4
M. Wt: 373.39
InChI Key: OZMRIHHFHXFGDB-UHFFFAOYSA-N
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Description

This compound features a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole core linked to a methanesulfonamide group substituted with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen bonding and solubility.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-22-15(13-3-2-4-14(13)21-22)9-20-25(23,24)10-11-5-7-12(8-6-11)16(17,18)19/h5-8,20H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMRIHHFHXFGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature and research findings concerning its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrocyclopentapyrazole moiety and a trifluoromethyl phenyl group. Its molecular formula is C15H18F3N3O2SC_{15}H_{18}F_3N_3O_2S with a molecular weight of approximately 363.38 g/mol. The structural complexity is likely responsible for its diverse biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antidiabetic Effects : Preliminary studies suggest that derivatives of the pyrazole structure can act as inhibitors of key enzymes involved in glucose metabolism. For instance, compounds with similar scaffolds have shown promising results in inhibiting α-glucosidase and α-amylase, which are critical targets in diabetes management .
  • Antioxidant Properties : The ability to scavenge free radicals has been observed in related compounds, suggesting that this compound may also possess antioxidant capabilities. This property is essential for protecting cells from oxidative stress-related damage .
  • Anti-inflammatory Potential : Some studies have indicated that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of similar compounds:

  • Enzyme Inhibition Assays : Compounds structurally related to this compound demonstrated IC50 values ranging from 0.91 μM to 6.28 μM against α-glucosidase and α-amylase enzymes . These values indicate potent inhibitory activity compared to standard drugs like acarbose.
Enzyme TargetIC50 (μM)Standard DrugStandard IC50 (μM)
α-Glucosidase6.28Acarbose2.00
α-Amylase4.58Acarbose1.58
Protein Tyrosine Phosphatase 1B0.91Ursolic Acid1.35

In Vivo Studies

While limited data is available on in vivo studies specifically for this compound, related pyrazole derivatives have shown no significant acute toxicity in animal models after administration at various concentrations over a period of 72 hours . This suggests a favorable safety profile that warrants further exploration.

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Binding : Molecular docking studies indicate that the compound may bind effectively to active sites of target enzymes such as α-glucosidase and α-amylase, thereby inhibiting their activity .
  • Antioxidant Activity : The scavenging of DPPH radicals has been noted in similar compounds, suggesting that this compound could mitigate oxidative stress through radical neutralization mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents/Functional Groups Synthesis Route Notable Properties/Applications
Target Compound Cyclopenta[c]pyrazole Methanesulfonamide, 4-(trifluoromethyl)phenyl, methyl Likely involves cyclization, sulfonylation Enhanced solubility (sulfonamide), metabolic stability (CF₃)
UAF () Cyclopenta[c]pyrazole Ethanethioamide, trifluoromethyl, methyl Thioamide alkylation, cyclization Thioamide may increase reactivity
Triazole-thiones [7–9] () 1,2,4-Triazole Sulfonylphenyl, 2,4-difluorophenyl, thione Hydrazide-isothiocyanate coupling Pesticide applications (e.g., fungicides)
Metconazole/Triticonazole () Triazole Chlorophenyl, cyclopentanol Cyclization, halogenation Agricultural fungicides
Key Observations:
  • Core Heterocycles: The target’s pyrazole core contrasts with triazoles in and .
  • Trifluoromethyl vs. Halogens : The target’s CF₃ group offers stronger electron-withdrawing effects compared to chlorine/fluorine in triazole-thiones, which may enhance resistance to oxidative degradation .
  • Sulfonamide vs. Thioamide/Sulfonyl : The target’s sulfonamide group improves aqueous solubility relative to thioamides (UAF) or sulfonyl groups (triazole-thiones), critical for bioavailability .

Q & A

Q. How can researchers investigate off-target effects in kinase inhibition studies?

  • Methodology :
  • Kinome-Wide Profiling : Use PamStation®12 or KinomeScan to assess selectivity across 400+ kinases.
  • Cellular Phenotyping : High-content imaging (e.g., Cell Painting) to detect morphological changes unrelated to primary targets .

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